molecular formula C12H11NO3S2 B12211844 (3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid

(3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid

Cat. No.: B12211844
M. Wt: 281.4 g/mol
InChI Key: NRFLCPVECVNZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with carbon disulfide and chloroacetic acid under basic conditions to form the thiazolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction, distillation, and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate
  • 3-(4-((1H-benzo[d]imidazol-2-ylthio)methyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-ones

Comparison: (3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid is unique due to its thiazolidine ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4 g/mol

IUPAC Name

2-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid

InChI

InChI=1S/C12H11NO3S2/c14-10(15)6-9-11(16)13(12(17)18-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)

InChI Key

NRFLCPVECVNZKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=S)CC(=O)O

Origin of Product

United States

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